molecular formula C11H14BrNO B3191075 N-(4-bromo-2-isopropylphenyl)acetamide CAS No. 51688-72-3

N-(4-bromo-2-isopropylphenyl)acetamide

Cat. No.: B3191075
CAS No.: 51688-72-3
M. Wt: 256.14 g/mol
InChI Key: JSTILQCDXMMTAL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-isopropylphenyl)acetamide typically involves the acylation of 2-isopropylaniline followed by bromination. One common method involves the following steps :

    Acylation: 2-isopropylaniline is reacted with acetic anhydride to form 2-isopropylacetanilide. This reaction is carried out under reflux conditions at 120°C for 1 hour.

    Bromination: The resulting 2-isopropylacetanilide is then brominated using N-bromosuccinimide (NBS) in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is typically conducted at room temperature for 2 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce amine derivatives .

Scientific Research Applications

N-(4-bromo-2-isopropylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar structure but lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    N-(4-chloro-2-isopropylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

Uniqueness

N-(4-bromo-2-isopropylphenyl)acetamide is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity in chemical reactions and its efficacy in biological applications .

Properties

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)10-6-9(12)4-5-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTILQCDXMMTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-iso-propyl-phenylamine (780 mg, 3.64 mmol) in acetic anhydride (4 mL) was stirred at room temperature over night. The reaction was poured into water and the resulting white precipitate was filtered off and dried under vacuum to give N-(4-bromo-2-iso-propyl-phenyl)-acetamide as a light pink solid (0.770 g, 83%); 1H NMR (300 MHz, DMSO-d6): δ 9.39 (s, 1H), 7.43 (d, 1H, J=2.4 Hz), 3.16 (m, 1H), 2.04 (s, 3H), 1.13 (d, 6H, J=7 Hz); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=dichloromethane; Rf=0.21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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